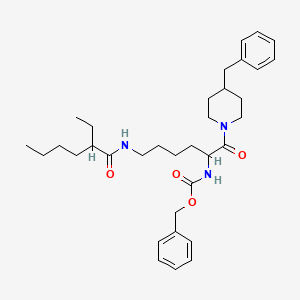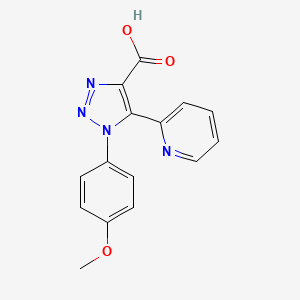![molecular formula C15H16N4O B14963412 N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B14963412.png)
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a benzamide group. This compound is of significant interest due to its potential pharmacological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can be achieved through multiple synthetic routesThis reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatographic techniques to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF with alkyl halides at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These interactions lead to various biological effects, such as antioxidative and antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the benzamide group.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Similar structure with variations in the alkyl or aryl groups attached to the pyrimidine ring.
Uniqueness
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of the pyrrolidine, pyrimidine, and benzamide groups. This unique structure contributes to its distinct pharmacological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H16N4O |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H16N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,20) |
Clave InChI |
MIBMMBDBJAOBEH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963334.png)
![5-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963336.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14963352.png)
![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963359.png)

![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide](/img/structure/B14963377.png)
![5-(4-methylphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14963384.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[2-(thiophen-2-yl)ethyl]-1H-imidazole-4-carboxamide](/img/structure/B14963397.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
![(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(piperidin-1-yl)methanone](/img/structure/B14963404.png)
![N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B14963410.png)


